4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline
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Overview
Description
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. It is a Schiff base, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a dinitrophenyl group and a dimethylaniline moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline typically involves the condensation of 2,4-dinitrobenzaldehyde with N,N-dimethylaniline. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting Schiff base is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, owing to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a methoxy group instead of the dinitrophenyl group, leading to different chemical properties and applications.
2-Methoxy-5-((phenylamino)methyl)phenol: Another Schiff base with different substituents, used in various chemical and biological studies.
Properties
CAS No. |
57862-46-1 |
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Molecular Formula |
C15H14N4O4 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)methylideneamino]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14N4O4/c1-17(2)13-7-4-12(5-8-13)16-10-11-3-6-14(18(20)21)9-15(11)19(22)23/h3-10H,1-2H3 |
InChI Key |
IQSMBPHPYQBSPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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